molecular formula C16H9ClF4N4OS2 B2880554 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole CAS No. 339103-41-2

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole

Cat. No. B2880554
M. Wt: 448.84
InChI Key: BSZWSVJDXFSTSF-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H9ClF4N4OS2 and its molecular weight is 448.84. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with structures similar to the one have been synthesized and characterized to understand their crystalline structures and molecular conformations. For instance, the synthesis and structural characterization of isostructural thiazoles with chloro and fluoro phenyl groups were performed to study their crystalline forms and molecular orientations, which could be foundational for understanding the properties of related compounds (Kariuki et al., 2021).

Antimicrobial and Antifungal Activities

Several studies focus on the antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives. These compounds have shown pronounced activity against various microbial strains, indicating their potential for developing new antimicrobial agents. For example, a study on sulfone-linked bis heterocycles demonstrated significant antimicrobial activity (Padmavathi et al., 2008).

Pharmacological Evaluation

Compounds incorporating 1,3,4-oxadiazole and pyrazole motifs have been evaluated for their pharmacological potentials, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies provide a basis for the therapeutic applications of these compounds, highlighting their versatility in drug development (Faheem, 2018).

Antitubercular Agents

Research has also been directed towards the development of antitubercular agents using benzene sulfonamide pyrazole thio-oxadiazole hybrids. These compounds exhibit promising activity against the tubercular strain H37Rv, indicating their potential as antitubercular drugs (Shingare et al., 2018).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF4N4OS2/c1-25-14-7(12(24-25)16(19,20)21)5-11(28-14)13-22-23-15(26-13)27-6-8-9(17)3-2-4-10(8)18/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWSVJDXFSTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=C(C=CC=C4Cl)F)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF4N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole

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